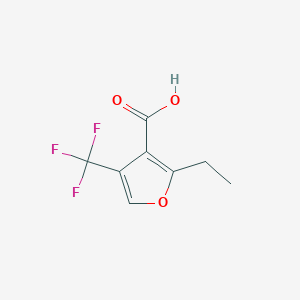

2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid

Description

2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid is an organic compound characterized by its furan ring substituted with an ethyl group at the 2-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 3-position

Properties

IUPAC Name |

2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-2-5-6(7(12)13)4(3-14-5)8(9,10)11/h3H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWPUSQFIVOTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CO1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring followed by the introduction of the ethyl and trifluoromethyl groups through selective substitution reactions. The carboxylic acid group is often introduced via oxidation reactions of corresponding alcohol or aldehyde intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the selective introduction of functional groups. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Table 1: Synthesis Applications

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceutical intermediates and agrochemicals. |

| Reaction Medium | Acts as a solvent or reagent in various organic reactions. |

Biology

In biological research, this compound has been utilized to study enzyme interactions and metabolic pathways. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact effectively with biological targets.

Case Study: Antiviral Activity

Research has indicated that derivatives of furan compounds exhibit antiviral properties. For instance, furan-carboxamide derivatives have shown significant activity against the H5N1 virus, suggesting potential applications in antiviral drug development .

Table 2: Biological Activity Overview

| Biological Activity | Observations |

|---|---|

| Antiviral | Inhibitory effects against influenza viruses. |

| Enzyme Interaction | Modulation of enzyme activity in metabolic pathways. |

Industry

In industrial applications, this compound is employed in the production of agrochemicals, specialty chemicals, and polymers. Its properties make it suitable for formulating products with enhanced performance characteristics.

Table 3: Industrial Applications

| Industry | Application |

|---|---|

| Agrochemicals | Used in herbicides and pesticides formulations. |

| Specialty Chemicals | Serves as an intermediate for high-performance materials. |

Mechanism of Action

The mechanism by which 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The carboxylic acid group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

- 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid

- 2-Ethyl-4-(trifluoromethyl)furan-2-carboxylic acid

- 2-Ethyl-5-(trifluoromethyl)furan-3-carboxylic acid

Comparison: Compared to its analogs, 2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 4-position, in particular, imparts distinct electronic and steric properties that differentiate it from other similar compounds.

Biological Activity

2-Ethyl-4-(trifluoromethyl)furan-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a furan ring with ethyl and trifluoromethyl substituents. The presence of these groups influences both its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3O2 |

| Molecular Weight | 206.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of various enzymes, influencing biochemical pathways related to inflammation and microbial growth inhibition. The trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its interaction with lipid membranes and cellular targets .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to modulate the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Initial findings indicate that the compound exhibits selective cytotoxic effects, with IC50 values suggesting moderate potency against these cell lines .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against several bacterial strains, including E. coli and S. aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results showed that treatment with varying concentrations of the compound reduced the levels of TNF-α and IL-6, highlighting its potential as a therapeutic agent in managing inflammatory responses .

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-Ethylfuran-3-carboxylic acid and other furan derivatives, this compound exhibits enhanced biological activity due to the presence of the trifluoromethyl group, which contributes to increased lipophilicity and enzyme interactions.

| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | 32 - 128 | Moderate | 20 - 40 |

| 2-Ethylfuran-3-carboxylic acid | >128 | Low | >50 |

| 4-Methylfuran-3-carboxylic acid | 64 - 256 | Moderate | 30 - 50 |

Q & A

Q. What are the recommended synthesis routes for 2-ethyl-4-(trifluoromethyl)furan-3-carboxylic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis of trifluoromethyl-substituted furan derivatives often involves multi-step protocols. For example, similar compounds (e.g., 5-methyl-2-(trifluoromethyl)furan-3-carbonyl derivatives) are synthesized via condensation reactions starting with esters or hydrazides, followed by cyclization . Key intermediates should be characterized using NMR (¹H/¹³C/¹⁹F) to confirm regioselectivity and HPLC-MS to assess purity. Thermal stability can be evaluated via differential scanning calorimetry (DSC), as seen in analogs with reported melting points (e.g., 287.5–293.5°C for structurally related acids) .

Q. What safety protocols are critical when handling trifluoromethyl-substituted furan carboxylic acids?

- Methodological Answer : Based on SDS guidelines for related compounds (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid), researchers must:

- Use EN374-standard gloves and ventilated fume hoods to prevent dermal/ocular exposure .

- Avoid strong acids/bases as incompatible reagents, which may degrade the compound or release toxic gases (e.g., HF) .

- Store at 2–8°C in airtight containers to prevent hydrolysis, as recommended for thermally sensitive analogs .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC with UV detection) and spectroscopic methods:

- ¹⁹F NMR is critical for verifying trifluoromethyl group integrity, as shifts are highly sensitive to electronic environments .

- FT-IR can identify carboxylic acid C=O stretches (~1700 cm⁻¹) and furan ring vibrations (e.g., 1600–1500 cm⁻¹) .

- Elemental analysis (C/H/N) and mass spectrometry (ESI-MS) are essential for detecting trace impurities, such as de-ethylated byproducts .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing trifluoromethyl-substituted furans be addressed?

- Methodological Answer : Regioselectivity in furan functionalization is influenced by steric and electronic factors. For example:

- Directed ortho-metalation (DoM) strategies using directing groups (e.g., esters) can enhance selectivity at the 3- or 4-positions of the furan ring .

- Computational tools (DFT calculations) predict electron density distribution, aiding in optimizing reaction conditions for ethyl and trifluoromethyl group placement .

- Isotopic labeling (e.g., deuterated solvents in kinetic studies) helps track intermediate stability and reaction pathways .

Q. What analytical approaches resolve contradictions in spectral data for structurally similar analogs?

- Methodological Answer : Contradictions in spectral interpretations often arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Variable-temperature NMR to assess dynamic processes (e.g., rotameric equilibria in ethyl groups) .

- 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in crowded spectra, particularly for aromatic protons .

- Cross-validation with X-ray crystallography , as seen in analogs with resolved crystal structures (e.g., pyrazole-carboxylic acid derivatives) .

Q. How can researchers modify the compound’s solubility or reactivity for targeted applications?

- Methodological Answer : Structural modifications are guided by substituent effects:

- Salt formation (e.g., sodium or ammonium salts) improves aqueous solubility, critical for biological assays .

- Protecting groups (e.g., tert-butyl esters) stabilize the carboxylic acid during reactions, as demonstrated in peptide coupling protocols .

- Introducing electron-withdrawing groups (e.g., nitro) at specific positions enhances electrophilic reactivity, enabling further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.